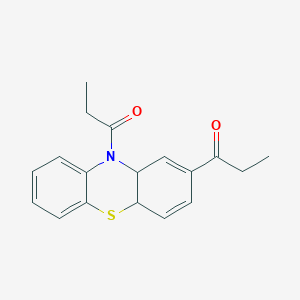

N,2-Dipropionyl phenothiazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

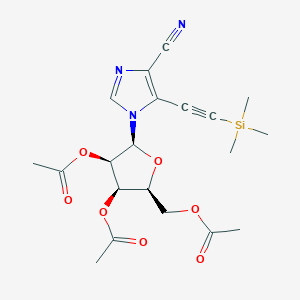

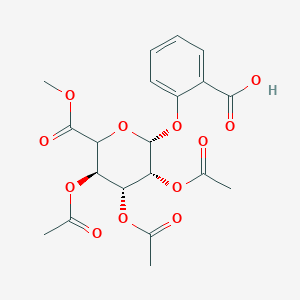

N,2-Dipropionyl phenothiazine (DPP) is an organic compound that is widely used in scientific research. It is a derivative of the phenothiazine structure and is widely used in organic synthesis, chemical and biological research. DPP is a synthetic molecule that has been used to study the properties of many other molecules and is used in a variety of laboratory experiments.

Scientific Research Applications

Organic Optoelectronic Applications

N,2-Dipropionyl phenothiazine: and its derivatives are extensively investigated for their unique optical and electronic properties. They are used in various optoelectronic applications such as dye-sensitized solar cells (DSSCs), perovskite solar cells (PSCs), organic solar cells (OSCs), organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and more . The flexibility in functionalization of phenothiazine allows for the creation of materials with tailored optoelectronic properties, making them suitable for these applications.

Medical Applications

In the medical field, phenothiazine derivatives have been utilized for their antipsychotic properties. They are known to effectively inhibit receptors like dopamine, histamine, serotonin, acetylcholine, and α-adrenergic, which makes them versatile in treating various psychiatric conditions . Moreover, they exhibit antimicrobial effects, enhancing the bactericidal function of macrophages and inhibiting efflux pumps, which could be beneficial in developing new therapeutic strategies .

Agricultural Applications

Phenothiazine compounds have potential applications in agriculture, particularly in the development of nanopesticides . These nanomaterials can improve the absorption and conduction by plants, enhance efficacy, reduce dosage, and delay resistance . The advancement in nanotechnology could revolutionize pest management strategies, contributing to sustainable agriculture.

Materials Science

In materials science, N,2-Dipropionyl phenothiazine derivatives are used to create fluorescent dyes with applications in textiles and biomedicine . These dyes exhibit strong emission in solid-state and solution, which can be utilized in various advanced applications, including the dyeing of polyester fabrics and the development of antibacterial materials.

Environmental Science

Phenothiazine derivatives are being explored for their role in environmental science , particularly in energy storage and sensor technology . They are considered for use in nonaqueous redox flow batteries due to their stable electron-donating properties . Additionally, they have applications in sensing technologies, such as detecting fluoride ions and other environmental contaminants .

Photodynamic Therapy

While specific information on N,2-Dipropionyl phenothiazine in photodynamic therapy (PDT) is not directly available, phenothiazine derivatives are generally of interest in PDT research. They can act as photosensitizers that, upon light activation, produce reactive oxygen species to target and destroy cancer cells . This application is significant in developing minimally invasive cancer treatments.

Mechanism of Action

Target of Action

N,2-Dipropionyl phenothiazine is a novel derivative of phenothiazine . Phenothiazines have been used mainly in psychopharmacology and have shown potent antitumor activity . .

Mode of Action

Phenothiazines, the parent compound of N,2-Dipropionyl phenothiazine, have been known to exert diverse biological activities. They have been associated with antipsychotic, antihistaminic, and antimuscarinic effects . Their fundamental neuroleptic action is connected with the dopaminergic receptors blockade . .

Biochemical Pathways

Phenothiazines have been shown to affect various biochemical pathways. They have demonstrated calmodulin-inhibitory actions, anti-proliferative effects, inhibition of P-glycoprotein transport function, and reversal of multidrug resistance . .

Result of Action

Phenothiazines have been shown to possess potent antitumor activity . They have demonstrated cytotoxic, antiproliferative, and proapoptotic properties toward different types of cancer . .

properties

IUPAC Name |

1-(10-propanoyl-4a,10a-dihydrophenothiazin-2-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c1-3-15(20)12-9-10-17-14(11-12)19(18(21)4-2)13-7-5-6-8-16(13)22-17/h5-11,14,17H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHJGWOQTFPHTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2C(C=C1)SC3=CC=CC=C3N2C(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2-Dipropionyl phenothiazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1140136.png)

![4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine](/img/structure/B1140140.png)

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile](/img/structure/B1140142.png)